An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylformamide
An In-depth Technical Guide to the Synthesis and Characterization of N-Benzylformamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-benzylformamide, a key intermediate in various synthetic applications. This document details established synthetic methodologies, including enzymatic and chemical approaches, and provides in-depth protocols for laboratory-scale preparation. Furthermore, it outlines the analytical techniques used for the characterization of this compound, presenting key data in a structured format for ease of reference.
Introduction
N-Benzylformamide (C₈H₉NO), also known as N-formylbenzylamine, is a white to off-white crystalline solid. Its structure consists of a benzyl group attached to a formamide moiety. This compound serves as a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals. Understanding its synthesis and thorough characterization is crucial for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of N-benzylformamide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 60-61 °C | [1] |
| Boiling Point | 248.86 °C (rough estimate) | [1] |
| Density | 1.1031 g/cm³ (rough estimate) | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [1] |
| CAS Number | 6343-54-0 | [1] |
Synthesis of N-Benzylformamide
Several methods have been established for the synthesis of N-benzylformamide. These can be broadly categorized into enzymatic and chemical methods.
Enzymatic Synthesis
A novel enzymatic route involves the reverse reaction of N-substituted formamide deformylase. This enzyme, typically involved in the hydrolysis of N-substituted formamides, can catalyze the synthesis of N-benzylformamide from benzylamine and formate under high substrate concentrations.[2]
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Caption: Enzymatic synthesis of N-Benzylformamide.
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Reaction Mixture Preparation: Prepare a standard assay mixture (100 µL total volume) containing 0.1 M potassium phosphate buffer (pH 7.5), 100 mM benzylamine, 2 M formate, and 0.1 mg/mL of purified N-substituted formamide deformylase.
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Reaction Initiation and Incubation: Start the reaction by adding the enzyme to the mixture. Incubate at 25°C for 5 minutes.
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Reaction Termination: Stop the reaction by taking a 10 µL aliquot and adding it to 190 µL of 1 M citrate-Na₂PO₄ buffer (pH 4.0).
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Sample Preparation for Analysis: Centrifuge the terminated reaction mixture at 15,000 x g for 5 minutes to obtain a clear supernatant for analysis.
Chemical Synthesis
Common chemical methods for the synthesis of N-benzylformamide involve the formylation of benzylamine using various formylating agents.
A straightforward and efficient method involves the direct reaction of benzylamine with formic acid.
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Caption: Synthesis of N-Benzylformamide via formylation with formic acid.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylamine (1 equivalent) and formic acid (1.2 equivalents).
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Reaction Conditions: Stir the mixture magnetically and heat it to 60°C in a sealed glass vial.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction (indicated by TLC), dilute the reaction mixture with dichloromethane or ethyl acetate.
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Extraction: Wash the organic layer with water (2 x 10 mL) and a saturated solution of sodium bicarbonate (NaHCO₃).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude N-benzylformamide can be further purified by recrystallization.
Another common method utilizes ethyl formate as the formylating agent.
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Reaction Setup: In a round-bottom flask, dissolve benzylamine (1 equivalent) in an excess of ethyl formate (which also acts as the solvent).
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Reaction Conditions: Stir the solution and heat it to reflux for approximately 20 hours.
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Work-up: After the reaction is complete, evaporate the excess ethyl formate under reduced pressure.
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Purification: Triturate the residual solid with petroleum ether to yield N-benzylformamide. Further purification can be achieved by recrystallization.
The Leuckart reaction provides an alternative route to N-benzylformamide, starting from benzaldehyde and formamide. The reaction proceeds by heating the reactants at high temperatures.[3]
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Caption: Leuckart reaction for the synthesis of N-Benzylformamide.
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Reaction Setup: In a reaction vessel, combine benzaldehyde and a molar excess of formamide.
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Reaction Conditions: Heat the mixture to a temperature above 165°C. The reaction time can vary from 6 to 25 hours. For an accelerated reaction, specific molar ratios of formamide to formic acid (if used as a co-reagent) and reaction temperatures between 180-210°C can be employed.[4]
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Work-up: After cooling, the reaction mixture will contain the formyl derivative of the amine. The N-benzylformamide is then isolated.
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Purification: The product can be purified by hydrolysis of any unreacted starting materials or byproducts, followed by extraction and recrystallization.
Characterization of N-Benzylformamide
Thorough characterization of the synthesized N-benzylformamide is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of N-benzylformamide.
The ¹H NMR spectrum of N-benzylformamide typically shows distinct signals for the aromatic protons, the benzylic methylene protons, the amide proton, and the formyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~8.2-8.5 | s | 1H | -CHO | - |
| ~7.2-7.4 | m | 5H | Aromatic (C₆H₅) | - |
| ~6.1 (broad) | s | 1H | -NH | - |
| ~4.4 | d | 2H | -CH₂- | ~5-6 Hz |
Note: Chemical shifts can vary slightly depending on the solvent used. The data presented is a general representation based on available spectra.[5]
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (formyl) |
| ~138 | Aromatic C (quaternary) |
| ~128-129 | Aromatic CH |
| ~127-128 | Aromatic CH |
| ~43-44 | -CH₂- (benzylic) |
Note: Chemical shifts are approximate and can vary with the solvent.
Infrared (IR) Spectroscopy
The IR spectrum of N-benzylformamide displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3300 | N-H stretch |
| ~3030-3080 | C-H stretch (aromatic) |
| ~2850-2950 | C-H stretch (aliphatic) |
| ~1660-1680 | C=O stretch (amide I) |
| ~1530-1550 | N-H bend (amide II) |
| ~1450, ~1495 | C=C stretch (aromatic) |
| ~690, ~730 | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-benzylformamide.
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Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 135, corresponding to the molecular weight of N-benzylformamide.[6]
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Major Fragments: Common fragmentation pathways involve the cleavage of the benzylic C-N bond and the amide bond. Key fragments observed include:
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m/z = 106: [C₇H₈N]⁺, resulting from the loss of the formyl group (-CHO).
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m/z = 91: [C₇H₇]⁺, the tropylium ion, a very stable fragment formed by the loss of the formamide group. This is often the base peak.
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m/z = 77: [C₆H₅]⁺, the phenyl cation, from the loss of the CH₂NHCHO group.
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Caption: Proposed fragmentation pathway of N-Benzylformamide in Mass Spectrometry.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of N-benzylformamide. The presented protocols for enzymatic and chemical syntheses offer versatile options for its preparation. The comprehensive characterization data, including NMR, IR, and MS, serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. This information is intended to support the work of scientists and professionals in the fields of chemical research and drug development, enabling the efficient and effective use of N-benzylformamide as a key synthetic intermediate.
References
- 1. N-BENZYLFORMAMIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 5. N-BENZYLFORMAMIDE(6343-54-0) 1H NMR spectrum [chemicalbook.com]
- 6. N-Benzylformamide [webbook.nist.gov]
